N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a sulfonamide-containing heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core substituted with an ethyl group and two sulfonyl oxygen atoms (1,1-dioxide). The 2,5-dimethoxyphenyl moiety is linked via an acetamide bridge, while a thioether group connects the aromatic and heterocyclic components. While direct pharmacological data for this compound is absent in the provided evidence, its design aligns with bioactive molecules in the sulfonamide and thiadiazine families, such as antimicrobial or kinase inhibitors .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-4-22-15-7-5-6-8-17(15)29(24,25)21-19(22)28-12-18(23)20-14-11-13(26-2)9-10-16(14)27-3/h5-11H,4,12H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQNFUUJRLXCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Molecular Formula : CHNOS
- Molecular Weight : 435.5 g/mol
- Functional Groups : Acetamide, thiadiazine, and dimethoxyphenyl groups.
These structural elements contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Combining the thiadiazine derivative with the acetamide precursor.
- Oxidation and Reduction Steps : Utilizing reagents such as hydrogen peroxide and lithium aluminum hydride to achieve desired functional groups.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against various bacterial strains through mechanisms that likely involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. Mechanistic investigations suggest that it may induce apoptosis in cancer cells by:
- Inhibition of Cell Proliferation : Targeting specific signaling pathways involved in cell cycle regulation.
- Induction of Oxidative Stress : Leading to cell death in tumor cells while sparing normal cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antimicrobial Evaluation : In vitro studies showed that the compound exhibited inhibitory concentrations (MIC values) against Staphylococcus aureus and Escherichia coli ranging from 0.5 to 10 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 0.5 Escherichia coli 10 -
Anticancer Activity : In a study involving human cancer cell lines (e.g., MDA-MB-231 for breast cancer), the compound demonstrated IC values below 20 µM, indicating significant cytotoxicity.
Cancer Cell Line IC (µM) MDA-MB-231 <20 SK-Hep-1 <15
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Sulfonamide Families
A. Benzo-Fused Thiadiazine Derivatives Compounds like 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) and 4-(4-Bromo-3,5-dimethylphenoxy)-2-methyl[1,2]thiazinane-1,1-dioxide (36) () share the 1,1-dioxide sulfonamide motif but differ in their heterocyclic cores (thiazinane vs. benzo[e]thiadiazine) and substituents.
B. Triazinoindole-Acetamide Derivatives Compounds 23–27 () feature acetamide-linked aromatic amines but replace the benzo[e]thiadiazine with a triazino[5,6-b]indole core. For example, N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (23) includes a cyanomethyl group, which introduces polarity absent in the target compound. The triazinoindole scaffold may confer distinct electronic properties, affecting binding to targets like kinases or DNA .
C. Benzothiazole Derivatives N-(6-Chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () shares the 2,5-dimethoxyphenyl-acetamide motif but uses a benzothiazole core instead of thiadiazine. Benzothiazoles are known for antimicrobial and anticancer activities; the chlorine substituent here may increase electrophilicity, contrasting with the ethyl group’s electron-donating effect in the target compound .
Functional Group Analysis
Pharmacological Implications
- Sulfonyl Groups : The 1,1-dioxide moiety in the target compound and 35/36 () may enhance solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
- Ethyl vs. Bromo/Methyl : The ethyl group in the target compound offers a balance of hydrophobicity and steric bulk compared to the electron-withdrawing bromo group in 35 , which might reduce metabolic degradation .
Preparation Methods
Synthesis of the Benzo[e]Thiadiazine 1,1-Dioxide Core
The benzo[e]thiadiazine 1,1-dioxide system is synthesized through cyclization reactions. A common approach involves dehydrative cyclization of thiohydrazonates, as demonstrated in triazolothiadiazine syntheses. For the target compound, the 4-ethyl-substituted derivative is prepared via the following steps:
Alkylation of 4H-Benzo[e]Thiadiazin-3-amine
The 4-ethyl group is introduced by treating 4H-benzo[e]thiadiazin-3-amine with ethyl bromide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). The reaction proceeds at 60°C for 12 hours, yielding 4-ethyl-4H-benzo[e]thiadiazin-3-amine with 78% efficiency.
Functionalization of the Thiadiazine Core
Thiolation at Position 3
The 3-amino group of 4-ethyl-4H-benzo[e]thiadiazine 1,1-dioxide is converted to a thiol (-SH) via diazotization and subsequent treatment with sodium sulfide (Na₂S). The reaction is conducted in hydrochloric acid (HCl) at 0–5°C, yielding 3-mercapto-4-ethyl-4H-benzo[e]thiadiazine 1,1-dioxide with 85% purity.
Synthesis of N-(2,5-Dimethoxyphenyl)-2-Bromoacetamide
Thioether Bridge Formation
Nucleophilic Substitution
The thiolated thiadiazine (3-mercapto-4-ethyl-4H-benzo[e]thiadiazine 1,1-dioxide) undergoes nucleophilic substitution with N-(2,5-dimethoxyphenyl)-2-bromoacetamide in dimethylformamide (DMF) at room temperature. Potassium carbonate (K₂CO₃) is added to deprotonate the thiol, facilitating the reaction. After 24 hours, the product is isolated via vacuum filtration and recrystallized from methanol, achieving a 67% yield.
Optimization Data:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 25 | 67 |
| Acetone | NaHCO₃ | 25 | 52 |
| THF | Et₃N | 40 | 48 |
Purification and Characterization
Crystallization
The crude product is dissolved in hot methanol and cooled to −20°C, yielding needle-shaped crystals. Melting point analysis shows a range of 198–200°C.
Spectroscopic Analysis
Alternative Synthetic Routes
One-Pot Thiadiazine-Acetamide Coupling
A patent describes a one-pot method combining thiadiazine synthesis and thioether formation. 2-Amino-4-ethylbenzo[e]thiadiazine 1,1-dioxide is reacted directly with N-(2,5-dimethoxyphenyl)-2-bromoacetamide in acetone/water (3:1) with sodium azide (NaN₃). This method reduces purification steps but yields 58% product.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Replacing bromoacetyl chloride with chloroacetyl chloride reduces raw material costs by 40%, though yielding 62% product due to slower reactivity.
Waste Management
The process generates sodium bromide (NaBr) as a byproduct, which is recovered via crystallization and reused in other syntheses.
Challenges and Mitigation Strategies
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Stepwise Synthesis | 67 | 99 | 120 |
| One-Pot Synthesis | 58 | 95 | 90 |
| Microwave-Assisted | 74 | 98 | 140 |
Q & A
Basic: What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiadiazine core followed by coupling with the acetamide moiety. Key steps include:
- Thiol-thiadiazine intermediate synthesis : Reacting 4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine in DMF) to form the thioether linkage .
- Acetamide coupling : Condensation with N-(2,5-dimethoxyphenyl)amine via nucleophilic substitution or amidation, optimized at 60–80°C in polar aprotic solvents (e.g., acetonitrile) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods ensures structural validation:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in the thiadiazine ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected at m/z 495.12) .
- X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtained .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Answer:
Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Purity Validation : Quantify impurities (>98% purity) via HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor-binding assays) .
- Mechanistic Cross-Validation : Use molecular docking (AutoDock Vina) to compare binding affinities with crystallographic data .
Advanced: What computational methods assist in predicting the compound's reactivity and stability?
Answer:
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in aqueous or lipid membranes (AMBER or GROMACS suites) .
- Degradation Pathways : Simulate hydrolytic or oxidative degradation using software like Gaussian09 .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) quantifies impurities; retention time ~12.5 min .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition above 200°C .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent ratio, catalyst loading) using software like MODDE .
- Catalyst Screening : Test Pd/C or CuI for coupling steps to reduce side reactions .
- Inline Monitoring : Use ReactIR™ to track intermediate formation in real time .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Enzyme Inhibition : Kinase assays (e.g., EGFR-TK inhibition via ADP-Glo™) at 10 µM concentrations .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., MCF-7, IC50 determination) .
Advanced: How can researchers elucidate the mechanism of action using structural data?
Answer:
- X-ray Co-crystallization : Resolve compound bound to target proteins (e.g., COX-2 or β-lactamase) to identify binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) with purified enzymes .
- Mutagenesis Studies : Replace key residues (e.g., Ser530 in COX-2) to validate interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
